trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
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Overview
Description
Trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with hydroxymethyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. Subsequent functionalization of the pyrrolidine ring introduces the hydroxymethyl and trifluoromethyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the functional groups on the pyrrolidine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which can modulate the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.
tert-Butyl 4-(trifluoromethyl)pyrrolidine-1-carboxylate: Lacks the hydroxymethyl group, affecting its reactivity and applications.
Uniqueness
Trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of both hydroxymethyl and trifluoromethyl groups on the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-4-7(6-16)8(5-15)11(12,13)14/h7-8,16H,4-6H2,1-3H3/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFXYRPLLNFRNI-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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